

# Literature review on 5-Amino-6-methylpicolinonitrile

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## Compound of Interest

Compound Name: 5-Amino-6-methylpicolinonitrile

Cat. No.: B1526979

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## An In-Depth Technical Guide to 5-Amino-6-methylpicolinonitrile

Foreword for the Modern Researcher: **5-Amino-6-methylpicolinonitrile** is a heterocyclic building block of significant interest in contemporary drug discovery. Its substituted pyridine core, adorned with a nucleophilic amino group and an electrophilic, metabolically stable nitrile, presents a versatile scaffold for constructing complex molecular architectures. This guide moves beyond a simple recitation of facts to provide a senior scientist's perspective on the compound's synthesis, reactivity, and strategic application in medicinal chemistry, grounded in established chemical principles and field-proven insights.

## Core Physicochemical & Structural Profile

**5-Amino-6-methylpicolinonitrile**, with the IUPAC name 5-amino-6-methylpyridine-2-carbonitrile, is a solid, typically off-white powder at room temperature.<sup>[1][2]</sup> Its structure is characterized by a pyridine ring substituted at key positions, which dictates its chemical behavior and utility as a synthetic intermediate. The strategic placement of the amino, methyl, and nitrile groups creates a unique electronic and steric environment, making it a valuable precursor in the synthesis of targeted therapeutics.

Table 1: Key Physicochemical Properties

Property	Value	Source
IUPAC Name	<b>5-amino-6-methylpyridine-2-carbonitrile</b>	<a href="#">[1]</a>
CAS Number	1079054-78-6	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	133.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid (white or off-white powder)	<a href="#">[2]</a>
Purity	Typically ≥98%	<a href="#">[3]</a> <a href="#">[4]</a>
Topological Polar Surface Area (TPSA)	62.7 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[4]</a>
Hydrogen Bond Donors	1	<a href="#">[4]</a>
Hydrogen Bond Acceptors	3	<a href="#">[4]</a>
SMILES	CC1=C(C=CC(=N1)C#N)N	<a href="#">[1]</a>

| InChIKey | SLBIKHREAIGBFI-UHFFFAOYSA-N | [\[1\]](#)[\[3\]](#) |

## Synthesis Protocol: A Palladium-Catalyzed Approach

While multiple synthetic routes may exist, a highly efficient and common strategy for constructing aminocyanopyridines involves the palladium-catalyzed cyanation of a corresponding bromopyridine precursor. This method is favored for its high functional group tolerance and generally good yields. The following protocol is a representative example adapted from the synthesis of a closely related isomer, 6-amino-5-methylnicotinonitrile, demonstrating a robust and validated pathway.[\[5\]](#)

## Expert Rationale for Method Selection

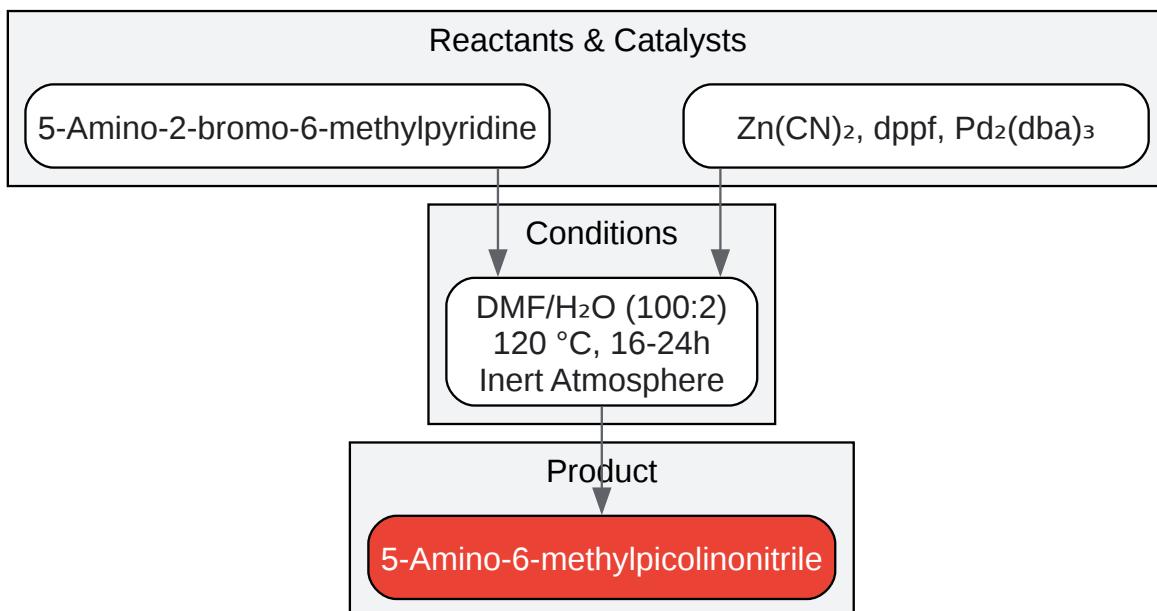
The choice of a palladium-catalyzed cross-coupling reaction, specifically a cyanation, is a cornerstone of modern aromatic synthesis.

- Catalyst System: The combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ ) and a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) forms a highly active catalytic species. The dppf ligand is particularly effective in stabilizing the palladium center and facilitating the challenging reductive elimination step that forms the C-CN bond.
- Cyanide Source: Zinc cyanide ( $\text{Zn}(\text{CN})_2$ ) is used as the cyanide source. It is a solid, relatively less toxic and less hygroscopic alternative to other cyanide salts like  $\text{KCN}$  or  $\text{NaCN}$ , making it safer and easier to handle in a laboratory setting while still being highly effective.[5]
- Solvent and Temperature: A high-boiling polar aprotic solvent like Dimethylformamide (DMF) is used to ensure all reactants remain in solution at the elevated temperatures ( $120^\circ\text{C}$ ) required to drive the catalytic cycle efficiently.[5]

## Step-by-Step Synthesis Workflow

- Vessel Preparation: To a flame-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add the starting material, 5-amino-2-bromo-6-methylpyridine (1 equivalent).
- Reagent Addition: Sequentially add zinc cyanide ( $\text{Zn}(\text{CN})_2$ , 0.6 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.12 equivalents) to the vessel.[5]
- Solvent Addition: Add a mixture of DMF and water (100:2, v/v).[5]
- Inert Atmosphere: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- Catalyst Introduction: Add tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ , 0.05 equivalents) to the degassed mixture.[5]
- Reaction Execution: Heat the reaction mixture to  $120^\circ\text{C}$  and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Workup and Isolation:
  - Upon completion, cool the reaction to room temperature.
  - Carefully add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water to quench the reaction and precipitate the product.[\[5\]](#)
  - Cool the resulting slurry to 0 °C and stir for 1 hour to maximize precipitation.
  - Collect the solid product by vacuum filtration through a Büchner funnel.
  - Wash the solid with cold water and dry under high vacuum to afford the final product, **5-Amino-6-methylpicolinonitrile**.



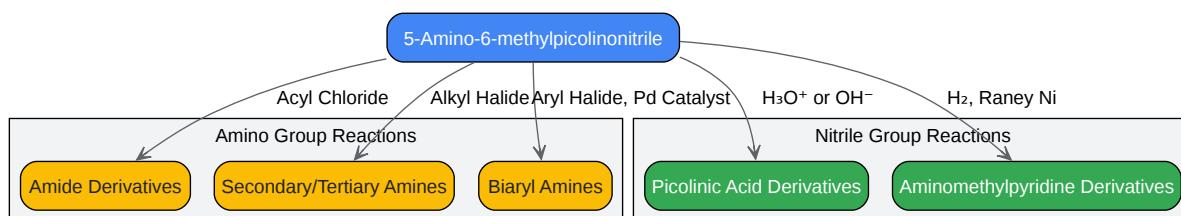
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Caption: Palladium-catalyzed synthesis of **5-Amino-6-methylpicolinonitrile**.

## Chemical Reactivity and Derivatization Potential

The true value of **5-Amino-6-methylpicolinonitrile** in drug development lies in its potential for selective chemical modification at its three primary functional sites. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

- The Amino Group (-NH<sub>2</sub>): This group is a potent nucleophile and a hydrogen bond donor. It readily undergoes acylation, sulfonylation, alkylation, and can participate in various cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex structures. This site is often modified to modulate solubility or to introduce recognition elements that interact with specific biological targets.
- The Nitrile Group (-C≡N): The nitrile is a versatile functional group. It is metabolically robust and can act as a potent hydrogen bond acceptor.<sup>[6]</sup> It can also serve as a bioisostere for halogens or a carbonyl group.<sup>[6]</sup> Chemically, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, or it can be reduced to a primary amine.<sup>[7]</sup> This versatility allows for significant structural diversification.
- The Pyridine Ring: The pyridine ring itself is a key pharmacophore, providing a rigid scaffold and influencing the overall electronics and basicity of the molecule. While less reactive than the amino group, it can undergo transformations, and its nitrogen atom is a key site for hydrogen bonding or metal coordination.



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